

# Comprehensive Spectroscopic Characterization Guide: 3-(1-Pyrrolidinylmethyl)morpholine 2HCl

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 3-(1-Pyrrolidinylmethyl)morpholine  
2HCl

Cat. No.: B8179175

[Get Quote](#)

## Executive Summary & Chemical Profile[1][2][3][4]

This technical guide details the spectroscopic signature of 3-(1-Pyrrolidinylmethyl)morpholine dihydrochloride, a critical bifunctional heterocyclic scaffold used in the synthesis of GPCR ligands and kinase inhibitors.

The presence of two distinct nitrogen centers (morpholine and pyrrolidine) linked by a methylene bridge creates a unique electronic environment. In its dihydrochloride salt form (2HCl), both nitrogen atoms are protonated, significantly altering the chemical shifts in NMR and vibrational modes in IR compared to the free base. This guide provides a self-validating framework for researchers to confirm identity and purity.

## Chemical Identity Table[5][6]

Property	Specification
IUPAC Name	3-(pyrrolidin-1-ylmethyl)morpholine dihydrochloride
Common Name	3-(1-Pyrrolidinylmethyl)morpholine 2HCl
CAS Number	1220033-16-8 (Salt) / 127320-83-6 (Free Base)
Molecular Formula	C H N O 2HCl
Molecular Weight	170.25 (Free Base) / 243.17 (Salt)
Solubility	Highly soluble in Water ( ), DMSO; Insoluble in non-polar organics

## Mass Spectrometry (MS) Analysis[6][7][8]

### Ionization & Fragmentation Logic

In Electrospray Ionization (ESI+), the molecule typically appears as the singly charged protonated species

. Due to the high basicity of the pyrrolidine nitrogen, this site is the primary protonation point in the gas phase.

- Parent Ion:

171.26 (

)

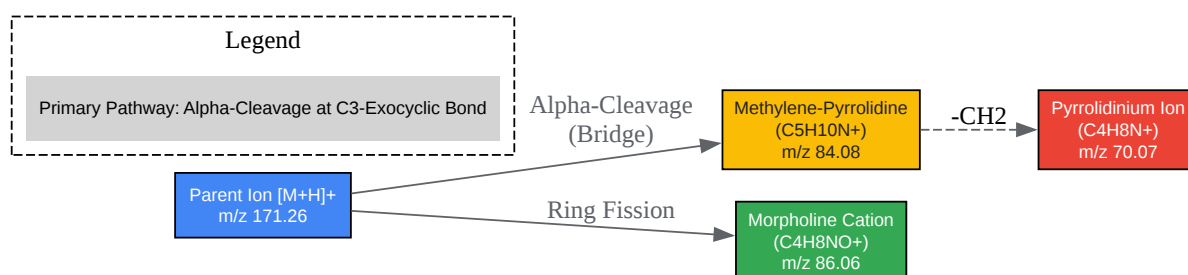
- Base Peak: Often observed at

84 (Pyrrolidinium methylene cation) or

100 (Morpholine fragment) depending on cone voltage.

## Fragmentation Pathway (Graphviz)

The fragmentation is driven by alpha-cleavage relative to the nitrogen centers. The methylene bridge serves as the primary breakage point.



[Click to download full resolution via product page](#)

Figure 1: Proposed ESI<sup>+</sup> fragmentation pathway. The stability of the pyrrolidinium cation often dominates the spectrum.

## Nuclear Magnetic Resonance (NMR)

### Spectroscopy[5][7][8][9][10]

#### <sup>1</sup>H NMR Characterization (DMSO- )

The 2HCl salt form introduces significant deshielding on protons adjacent to the nitrogen atoms due to the positive charge (

).

Critical Feature: The methylene protons linking the rings (H-7) are diastereotopic. Because C-3 of the morpholine ring is a chiral center, the two protons on the exocyclic carbon are in magnetically distinct environments, typically appearing as two separate multiplets or a complex ABX system rather than a simple doublet.

**Predicted Chemical Shifts & Assignments**<sup>[1][2]</sup>

Position	Protons	Shift (ppm)	Multiplicity	Causality/Notes
NH+	2H	10.5 - 11.5	Broad Singlet	Exchangeable. Only visible in dry DMSO- .
H-2 (Morph)	2H	3.80 - 4.00	Multiplet	Deshielded by Ether Oxygen.
H-3 (Morph)	1H	3.60 - 3.75	Multiplet	Chiral center; methine proton.
H-5 (Morph)	2H	3.10 - 3.40	Multiplet	Adjacent to .
H-6 (Morph)	2H	3.80 - 4.00	Multiplet	Deshielded by Ether Oxygen.
H-7 (Bridge)	2H	3.30 - 3.60	2 x dd (or m)	Diastereotopic. distinct shifts due to C3 chirality.
H-2'/5' (Pyr)	4H	3.00 - 3.20	Broad Multiplet	-protons to Pyrrolidine .
H-3'/4' (Pyr)	4H	1.80 - 2.00	Multiplet	-protons; characteristic ring puckering.

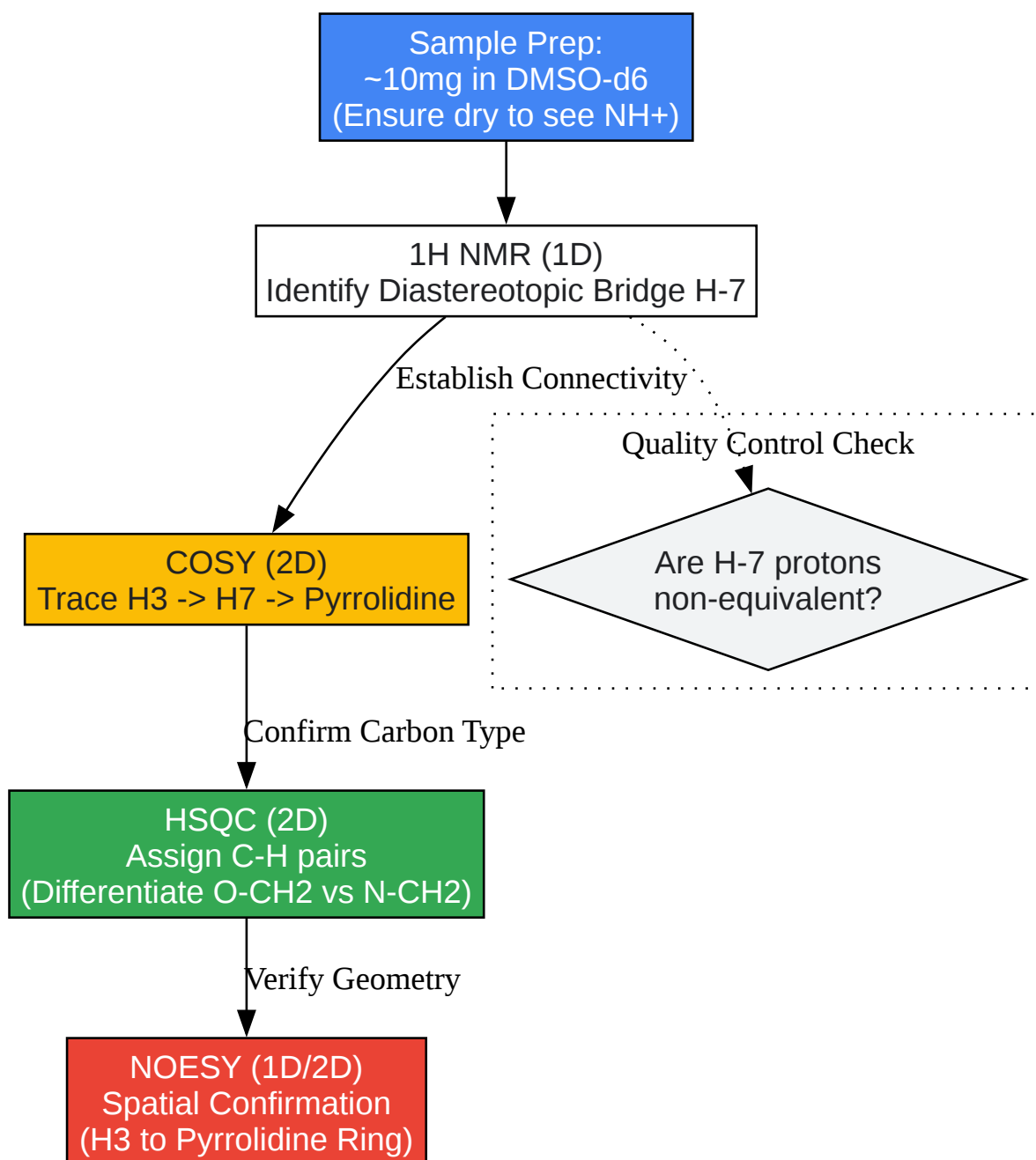
**<sup>13</sup>C NMR Assignments**

- Ether Carbons (C2, C6): ~63-65 ppm (Deshielded by Oxygen).

- Bridge Carbon (C7): ~55-58 ppm.
- Amines (  
-C): ~45-53 ppm (Broadened by N-quadrupolar coupling in salt form).
- Pyrrolidine (  
-C): ~22-24 ppm.

## Structural Elucidation Workflow

To confirm the regiochemistry (3-substituted vs 2-substituted), a 2D NMR workflow is required.



[Click to download full resolution via product page](#)

Figure 2: 2D NMR workflow for regiochemical assignment. The COSY correlation between the chiral methine (H-3) and the bridge methylene (H-7) is the definitive connectivity proof.

## Infrared (IR) Spectroscopy[7][8][10][11]

The IR spectrum of the dihydrochloride salt is dominated by the ammonium species.

Frequency ( )	Vibration Mode	Assignment
2400 - 3000	N-H Stretch (Salt)	Broad, strong band characteristic of . Overlaps C-H stretches.
2800 - 2950	C-H Stretch ( )	Methylene/Methine stretches (masked by N-H band).
1100 - 1130	C-O-C Stretch	Strong ether band from the Morpholine ring. Diagnostic.
1450 - 1470	CH <sub>2</sub> Bend	Scissoring deformation of methylene groups.

Validation Note: If the broad band at 2400-3000

is absent and a sharp peak appears >3300

(or is absent for tertiary amines), the sample has likely degraded to the free base.

## Experimental Protocols

### Sample Preparation for NMR

- Solvent Choice: Use DMSO-

(99.9% D) for full characterization.

is acceptable but will exchange the ammonium protons, removing the NH signals and potentially shifting

-protons due to pH changes.

- Concentration: Dissolve 5-10 mg of the 2HCl salt in 0.6 mL solvent.
- Tube: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to resolve the diastereotopic splitting.

## Free Base Liberation (for comparison)

To simplify the spectrum and remove salt broadening:

- Dissolve 20 mg of salt in 1 mL  
.  
• Add 2 equivalents of  
or 1 drop of  
(40% in  
).  
• Extract into  
if organic soluble, or run directly in  
(pH > 10).  
• Result: Shifts of  
-protons will move upfield (shielded) by ~0.5-1.0 ppm.

## References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53409901, 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride. Retrieved from [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on diastereotopic splitting and ammonium salt IR bands).
- Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [[Link](#)]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for fragment-based chemical shift prediction).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [beilstein-journals.org](https://beilstein-journals.org) [[beilstein-journals.org](https://beilstein-journals.org)]
- 2. [chemrxiv.org](https://chemrxiv.org) [[chemrxiv.org](https://chemrxiv.org)]
- To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization Guide: 3-(1-Pyrrolidinylmethyl)morpholine 2HCl]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8179175/docs#comprehensive-spectroscopic-characterization-guide-3-1-pyrrolidinylmethyl-morpholine-2hcl>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check